![molecular formula C17H24N2O2S2 B5504587 (1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)
(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
Synthesis Analysis
The synthesis of diazabicyclo compounds often involves intricate reactions that carefully construct the bicyclic skeleton and introduce functional groups. For example, Weber et al. (2001) discuss the synthesis of compounds with a similar diazabicyclo[3.3.1]nonan skeleton, highlighting the importance of axial arrangements and repulsion in their structural formation (Weber, M. A., et al., 2001). These synthetic approaches can provide a foundation for synthesizing the specific molecule by adjusting reagents and conditions to target the unique substituents it contains.
Molecular Structure Analysis
The molecular structure of diazabicyclo compounds is characterized by their bicyclic framework and the spatial arrangement of their atoms. McCabe et al. (1989) explore the conformations of derivatives of diazabicyclo[3.3.1]nonan-9-one, demonstrating the impact of substituent interactions on molecular geometry (McCabe, P., et al., 1989). This research is crucial for understanding how specific groups, such as the ethylthio and propyl substituents in the target molecule, influence its overall structure.
Chemical Reactions and Properties
Diazabicyclo compounds participate in various chemical reactions, often influenced by their unique structural elements. For instance, Vlasova et al. (2015) describe the reaction of diazabicyclo[3.3.1]nonan derivatives with different reactants, leading to nonracemic products (Vlasova, L., et al., 2015). Such reactions are indicative of the chemical reactivity and potential applications of the molecule under discussion.
Physical Properties Analysis
The physical properties of diazabicyclo compounds, such as solubility, melting points, and boiling points, are determined by their molecular structures. Although specific data for "(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" may not be directly available, analogous compounds offer insights. For example, the study of 3,7-diazabicyclo[3.3.1]nonan-9-ones by Weigl et al. (2002) on their receptor affinities provides indirect information on physical properties through their interaction with biological systems (Weigl, M., et al., 2002).
Chemical Properties Analysis
The chemical properties of the compound, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, can be inferred from studies on related structures. For instance, Harris (1980) discusses the stability and reactivity of diazabicyclo[3.3.0]octane derivatives, which can shed light on the behavior of the target molecule under different chemical conditions (Harris, C., 1980).
Scientific Research Applications
1. Structural and Chemical Properties
- The 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one skeleton, which is related to the structure of interest, shows significant distortion in its bicyclic skeleton due to repulsion between axial N-atoms. This structural property has implications for its reactivity and potential applications in chemical syntheses (Weber et al., 2001).
2. Synthesis Techniques
- Research has been conducted on the synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments, demonstrating the feasibility of incorporating specific amino acid moieties into this class of compounds (Vlasova et al., 2015).
3. Development of Novel Compounds
- The diazabicyclo[3.3.1]nonan-9-one framework has been utilized in the design and synthesis of novel thienopyrimidine compounds with potential antimicrobial applications (Tolba et al., 2021).
4. Pharmacological Potential
- Novel derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized to study their biological activity and toxicity, demonstrating interest in their potential pharmacological applications (Malmakova et al., 2021).
5. Material Science Applications
- In material science, compounds related to the diazabicyclo[3.3.1]nonan-9-one structure have been synthesized for specific applications, such as in the formation of poly(3,4-ethylenedioxythiophene) brushes on modified surfaces, showcasing the versatility of these compounds in various scientific fields (Blachaa et al., 2012).
properties
IUPAC Name |
(1S,5R)-3-(5-ethylsulfanylthiophene-2-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S2/c1-3-9-19-13-6-5-12(16(19)20)10-18(11-13)17(21)14-7-8-15(23-14)22-4-2/h7-8,12-13H,3-6,9-11H2,1-2H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJDOYHDDRRDAR-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=C(S3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=C(S3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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